Cas no 503-74-2 (Isovaleric acid)
Isovaleric acid Chemical and Physical Properties
Names and Identifiers
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- 3-Methylbutanoic acid
- 3-Methylbutyric acid
- Isopentanoic acid-3-Methylbutyric acid
- Natural 3-methylbutyric acid
- Natural Isovaleric Acid
- Isovaleric acid (mixture of isomers)
- Isovaleric Acid
- Isopentanoic acid
- ISOVALERIC ACID(SG)
- 1,1-DIMETHYLPROPYL 3-METHYLBUTANOATE
- 2-Isovalerylamino-naphthalin
- 3-methyl-butanoic acid,1,1-dimethylpropyl ester
- 3-Methylbutanoic acid,3-Methylbutyric acid
- Butanoic acid,3-methyl-,1,1-dimethylpropyl ester
- i-butanoic acid
- isobutanoic acid
- Isovaleriansaeure-tert-pentylester
- iso-valeric acid
- tert-Amyl isovalerate
- tert-Pentyl alcohol,isovalerate
- Delphinic acid
- Butanoic acid, 3-methyl-
- Isopropylacetic acid
- Isovalerianic acid
- Isobutylformic acid
- 3-Methylbutyrate
- beta-Methylbutyric acid
- Isovalerianic
- Acetic acid, isopropyl-
- Butyric acid, 3-methyl-
- 3-methyl-butanoic acid
- isovalerate
- Kyselina isovalerova
- Isobutyl formic acid
- 3-methyl butyric acid
- 3-methyl-n-butyric acid
- Isovaleriansaeure
- Isovaleric acid (natural)
- FEMA Number: 3102
- Kys
- 3-Methylbuttersaeure
- Isovaleric acid
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- MDL: MFCD00002726
- Inchi: 1S/C5H10O2/c1-4(2)3-5(6)7/h4H,3H2,1-2H3,(H,6,7)
- InChI Key: GWYFCOCPABKNJV-UHFFFAOYSA-N
- SMILES: CC(CC(=O)O)C
- BRN: 1098522
Computed Properties
- Exact Mass: 102.06800
- Monoisotopic Mass: 102.06808
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 7
- Rotatable Bond Count: 2
- Complexity: 66.5
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.2
- Topological Polar Surface Area: 37.3
Experimental Properties
- Color/Form: Colorless viscous liquid with pungent rancid taste. After being highly diluted, it has sweet and fruity aroma, as well as dusk blueberry like aroma.
- Density: 0.925 g/mL at 20 °C(lit.)
- Melting Point: −29 °C (lit.)
- Boiling Point: 175-177 °C(lit.)
- Flash Point: Fahrenheit: 165.2 ° f
Celsius: 74 ° c - Refractive Index: n20/D 1.403(lit.)
- PH: 3.1 (10g/l, H2O, 25℃)
- Solubility: 48g/l
- Water Partition Coefficient: 25 g/L (20 ºC)
- PSA: 37.30000
- LogP: 1.11710
- Merck: 5231
- Vapor Pressure: 0.38 mmHg ( 20 °C)
- FEMA: 3102
- pka: 4.77(at 25℃)
- Solubility: It can be miscible with alcohol, ether and chloroform. Dissolve 4.1% in water at 21 ℃.
Isovaleric acid Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H314
- Warning Statement: P280,P305+P351+P338,P310
- Hazardous Material transportation number:UN 3265 8/PG 2
- WGK Germany:1
- Hazard Category Code: 34
- Safety Instruction: S26-S36/37/39-S45-S38-S28A
- FLUKA BRAND F CODES:13
- RTECS:NY1400000
-
Hazardous Material Identification:
- HazardClass:6.1
- PackingGroup:II
- TSCA:Yes
- Toxicity:LD50 i.v. in mice: 1120±30 mg/kg (Or, Wretlind)
- Explosive Limit:1.5-6.8%(V)
- Storage Condition:Pure form -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- Safety Term:6.1
- Packing Group:III
- Risk Phrases:R22; R24; R34
- Packing Group:III
- Hazard Level:6.1
Isovaleric acid Customs Data
- HS CODE:2915600000
- Customs Data:
China Customs Code:
2915900090Overview:
2915900090. Other saturated acyclic monocarboxylic acids and their anhydrides(Acyl halide\Peroxygenation)Chemicals\Peroxy acid and its halogenation\nitrification\sulfonation\Nitrosative derivative. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported food
M.Import commodity inspection
N.Export commodity inspectionSummary:
2915900090 other saturated acyclic monocarboxylic acids and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:5.5% General tariff:30.0%
Isovaleric acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 129542-100ML |
Isovaleric acid |
503-74-2 | 100ml |
¥334.19 | 2023-12-10 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 129542-500ML |
Isovaleric acid |
503-74-2 | 500ml |
¥765.34 | 2023-12-10 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 129542-1L |
Isovaleric acid |
503-74-2 | 1l |
¥1301.64 | 2023-12-10 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | I811831-5L |
Isovaleric acid |
503-74-2 | 99% | 5L |
1,470.00 | 2021-05-17 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | I821850-5L |
Isovaleric acid (mixture of isomers) |
503-74-2 | 99% | 5L |
1,590.00 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W310204-SAMPLE |
Isovaleric acid |
503-74-2 | ≥99%, FCC, FG | 587.6 | 2021-05-17 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W310204-1KG |
Isovaleric acid |
503-74-2 | 1kg |
¥566.48 | 2023-11-12 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W310204-10KG |
Isovaleric acid |
503-74-2 | 10kg |
¥2491.18 | 2023-11-12 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W310204-20KG |
Isovaleric acid |
503-74-2 | 20kg |
¥4405.7 | 2023-11-12 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W310212-SAMPLE-K |
Isovaleric acid |
503-74-2 | natural, ≥98%, FG | 587.6 | 2021-05-17 |
Isovaleric acid Suppliers
Isovaleric acid Related Literature
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Kristin Barkve Andersen,Marianne Glasius,Anders Feilberg Environ. Sci.: Processes Impacts 2014 16 1059
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Sandrine G. Y. Dhénin,Vincent Moreau,Marie-Claire Nevers,Christophe Créminon,Florence Djeda?ni-Pilard Org. Biomol. Chem. 2009 7 5184
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Zhi-ying Yuan,Hao-yu Qu,Meng-zhou Xie,Guang Zeng,Hui-yong Huang,Fang Ren,Nai-hong Chen Anal. Methods 2019 11 530
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Jiaxin Hong,Junshan Wang,Chunsheng Zhang,Zhigang Zhao,Wenjing Tian,Yashuai Wu,Hao Chen,Dongrui Zhao,Jinyuan Sun RSC Adv. 2021 11 33511
-
Hideto Tsuji,Kazuya Nakayama,Yuki Arakawa RSC Adv. 2020 10 39000
Additional information on Isovaleric acid
Isovaleric Acid (CAS No. 503-74-2): A Comprehensive Overview of Its Chemical Properties, Applications, and Recent Research Findings
Isovaleric acid, with the chemical formula C₅H₁₀O₂, is a significant organic compound widely recognized for its diverse applications in the chemical, pharmaceutical, and food industries. Its unique structural properties and biochemical interactions have made it a subject of extensive research and development. This compound is also identified by its CAS number 503-74-2, which serves as a unique identifier in scientific literature and industrial applications.
The molecular structure of Isovaleric acid consists of a four-carbon chain with a methyl group attached to the second carbon, forming an isopropyl side chain. This configuration imparts distinct chemical reactivity and makes it a valuable intermediate in organic synthesis. The compound is typically found as a colorless liquid with a characteristic pungent odor, which is indicative of its volatility and potential for rapid absorption in biological systems.
In the pharmaceutical industry, Isovaleric acid has garnered attention due to its role as a precursor in the synthesis of various bioactive molecules. Recent studies have highlighted its potential in the development of novel therapeutic agents. For instance, researchers have explored its derivatives as candidates for treating neurological disorders, leveraging its ability to modulate neurotransmitter activity. The compound's ability to cross the blood-brain barrier has opened new avenues for pharmacological intervention.
Moreover, Isovaleric acid has been studied for its metabolic significance in living organisms. It is an intermediate in the leucine catabolic pathway, where it plays a crucial role in energy production. This metabolic function has implications for understanding metabolic disorders and developing treatments for conditions such as diabetes and obesity. The compound's involvement in these pathways underscores its importance in maintaining physiological homeostasis.
The food industry also benefits from the applications of Isovaleric acid. It is used as a flavoring agent in various food products due to its distinctive aroma. The compound's ability to enhance flavor profiles has made it a popular choice in the culinary sector. Additionally, its chemical stability under various processing conditions ensures consistent quality in food products.
Recent research has further expanded the applications of Isovaleric acid beyond traditional uses. Scientists have investigated its potential as a biosensor for detecting environmental pollutants. The compound's reactivity with certain toxins allows it to be used in analytical chemistry for identifying and quantifying harmful substances in water and air samples. This application highlights its versatility and importance in environmental science.
In conclusion, Isovaleric acid (CAS No. 503-74-2) is a multifaceted compound with significant implications across multiple industries. Its unique chemical properties and biological interactions make it a valuable asset in pharmaceuticals, food technology, and environmental monitoring. As research continues to uncover new applications and mechanisms of action, the importance of this compound is likely to grow even further.
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